1-(Bicyclo[1.1.1]pentan-1-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bicyclo[1.1.1]pentan-1-yl)-1H-indole is an organic compound that combines the unique bicyclo[1.1.1]pentane framework with an indole moiety. The bicyclo[1.1.1]pentane structure is known for its high strain and three-dimensional character, making it a valuable bioisostere in drug design. The indole ring is a common structural motif in many natural products and pharmaceuticals, contributing to the compound’s potential biological activity.
Preparation Methods
The synthesis of 1-(Bicyclo[1.1.1]pentan-1-yl)-1H-indole typically involves the construction of the bicyclo[1.1.1]pentane core followed by its attachment to the indole ring. Two practical and scalable methods for constructing the bicyclo[1.1.1]pentane framework are:
Carbene Insertion: This method involves the insertion of a carbene into the central bond of bicyclo[1.1.0]butane.
Radical or Nucleophilic Addition: This approach uses radical or nucleophilic addition across the central bond of [1.1.1]propellane.
Chemical Reactions Analysis
1-(Bicyclo[1.1.1]pentan-1-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the indole ring or the bicyclo[1.1.1]pentane framework, depending on the reagents used.
Substitution: Both the indole ring and the bicyclo[1.1.1]pentane framework can undergo substitution reactions.
Major products from these reactions include substituted indoles, oxindoles, and various bicyclo[1.1.1]pentane derivatives.
Scientific Research Applications
1-(Bicyclo[1.1.1]pentan-1-yl)-1H-indole has several scientific research applications:
Biology: Its indole moiety makes it a candidate for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 1-(Bicyclo[1.1.1]pentan-1-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, while the bicyclo[1.1.1]pentane framework can influence the compound’s overall pharmacokinetic properties. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(Bicyclo[1.1.1]pentan-1-yl)-1H-indole can be compared with other compounds that feature the bicyclo[1.1.1]pentane framework or the indole ring:
Bicyclo[1.1.1]pentane Derivatives: These compounds share the high strain and three-dimensional character of the bicyclo[1.1.1]pentane framework, making them valuable in drug design.
Indole Derivatives: Compounds with the indole ring are common in natural products and pharmaceuticals, contributing to their biological activity.
The uniqueness of 1-(Bicyclo[11
Properties
Molecular Formula |
C13H13N |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
1-(1-bicyclo[1.1.1]pentanyl)indole |
InChI |
InChI=1S/C13H13N/c1-2-4-12-11(3-1)5-6-14(12)13-7-10(8-13)9-13/h1-6,10H,7-9H2 |
InChI Key |
PKHHKVLPYTZNMG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(C2)N3C=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.